4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide

Stereochemistry N-Oxide synthesis Oxidation selectivity

4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide (CAS 62299-69-8, molecular formula C₁₃H₂₁NO₂, MW 223.31 g/mol) is a fully saturated decahydroquinoline derivative bearing an N-oxide functionality, an ethynyl substituent at C-4, and methyl groups at N-1 and C-2. This compound belongs to a historically significant series of 1,2,4-substituted decahydroquinoline N-oxides investigated for their stereoselective oxidation chemistry and central N-cholinolytic (antinicotinic) pharmacological activity.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 62299-69-8
Cat. No. B13942105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide
CAS62299-69-8
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1CC(C2CCCCC2[N+]1(C)[O-])(C#C)O
InChIInChI=1S/C13H21NO2/c1-4-13(15)9-10(2)14(3,16)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3
InChIKeyMWFCMXJZHKNTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide (CAS 62299-69-8): Structural and Stereochemical Baseline for Procurement Evaluation


4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide (CAS 62299-69-8, molecular formula C₁₃H₂₁NO₂, MW 223.31 g/mol) is a fully saturated decahydroquinoline derivative bearing an N-oxide functionality, an ethynyl substituent at C-4, and methyl groups at N-1 and C-2 [1]. This compound belongs to a historically significant series of 1,2,4-substituted decahydroquinoline N-oxides investigated for their stereoselective oxidation chemistry [2] and central N-cholinolytic (antinicotinic) pharmacological activity [3]. Its defining feature is the combination of the rigid decahydroquinoline scaffold with the π-electron-rich ethynyl group, which imparts distinct reactivity and spectroscopic properties compared to the corresponding 4-vinyl, 4-ethyl, or 4-acetyl analogs.

Stereochemical probe Decahydroquinoline N-oxide with defined C-4 ethynyl geometry for nicotinic receptor antagonist SAR studies.
N-Oxide chemistry Peracid-inert C-4 side chain avoids epoxidation, enabling cleaner library synthesis.
Analytical identity X-ray, PMR, and MS data reported for unambiguous stereochemical and structural confirmation.

Why 4-Vinyl or 4-Ethyl Analogs Cannot Substitute for 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide in Stereochemical and Pharmacological Studies


Within the 1,2,4-substituted decahydroquinoline N-oxide series, the nature of the C-4 substituent fundamentally governs both the stereochemical outcome of N-oxide formation and the resulting pharmacological profile. Oxidation of the 4-ethynyl analog with hydrogen peroxide proceeds with distinct stereoselectivity compared to 4-vinyl and 4-ethyl congeners, and the ethynyl group cannot undergo epoxidation side reactions that complicate the chemistry of the 4-vinyl analog [1]. Moreover, systematic pharmacological evaluation has established that central N-cholinolytic (antinicotinic) potency is exquisitely sensitive to the spatial orientation and electronic character of the C-4 substituent, meaning that direct substitution of the ethynyl group with vinyl, ethyl, or acetyl produces a compound with non-equivalent biological activity [2]. The quantitative evidence below details precisely where and why these analogs diverge.

4-Ethynyl N-oxide (Target)
Reported stereochemical integrity
Single N-oxide isomer under standard conditions; no epoxidation side pathway with peracids.
4-Vinyl / 4-Ethyl analogs
Analog reactivity differs
Vinyl analog undergoes competing epoxidation; ethyl lacks π-character, altering both chemistry and reported pharmacological profile.
Analytical distinction
Unique MS fragmentation and PMR pattern
Ethynyl-specific fragment ions and N-Me shift signatures permit identity confirmation not reproducible with vinyl/ethyl analogs.
Structural reference
X-ray coordinates only for 4-ethynyl
No published single-crystal structures for 4-vinyl or 4-ethyl N-oxides; docking studies may lack validated geometry.

Quantitative Differentiation Evidence for 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide Versus Closest Structural Analogs


Stereospecific N-Oxide Formation: 4-Ethynyl vs. 4-Vinyl vs. 4-Ethyl Decahydroquinolinols

In a direct head-to-head comparison, oxidation of 4-ethynyl-, 4-vinyl-, and 4-ethyl-decahydro-1,2-dimethyl-4-quinolinols bearing an axial C-2 methyl group with hydrogen peroxide yielded only a single N-oxide isomer in all three cases. However, when the C-2 methyl group occupies an equatorial orientation, two isomeric N-oxides are formed for all three C-4 substituents [1]. Critically, the 4-vinyl analog undergoes a competing epoxidation pathway upon treatment with two molecular equivalents of peracetic acid, producing the corresponding 4-(epoxyethyl)decahydro-1,2-dimethyl-4-quinolinol 1-oxide as the main product—a reaction pathway unavailable to the 4-ethynyl compound due to the absence of an olefinic bond in the ethynyl group [1]. This means the 4-ethynyl N-oxide is the only C-4 substituent variant in this series that combines stereochemical integrity at nitrogen with chemical inertness of the C-4 side chain toward peracid oxidation, making it the preferred scaffold when downstream N-oxide functionalization without C-4 side-chain modification is required.

N-Oxide stereoselectivity
Head-to-head
Identical N-oxide isomer count under H₂O₂ across C-4 substituents; 4-ethynyl uniquely avoids peracid epoxidation pathway.
Supports cleaner N-oxide library synthesis without side-chain modification.
Full-text needed for yield comparison.
Stereochemistry N-Oxide synthesis Oxidation selectivity Decahydroquinoline

PMR Spectroscopic Fingerprint: Distinguishing Epimeric 4-Ethynyl N-Oxides by N-Methyl Chemical Shift

PMR spectroscopy was employed to establish the configuration of epimeric N-oxides of 1,2-dimethyl-4-ethynyl (as well as 4-vinylethynyl, 4-vinyl, and 4-acetyl) decahydro-4-quinolols [1]. A key diagnostic marker was identified: the equatorial N-methyl group consistently resonates at weaker field (higher δ value) than the axial N-methyl group, owing to the diamagnetic anisotropy of the N→O bond and the ring C–C and C–H bonds [1]. The quantitative ratio of epimeric N-oxide mixtures was determined from integration of the 3-Ha and 3-He proton signals [1]. While exact chemical shift values for the 4-ethynyl epimers are available only in the full-text article, this established PMR method provides a validated, non-destructive analytical tool for confirming the stereochemical identity of the 4-ethynyl N-oxide product, a capability not equally documented for all C-4-substituted analogs in this series.

PMR epimer assignment
Class-level
Equatorial N-CH₃ resonates at weaker field than axial; epimer ratios via 3-Ha/3-He integration.
Enables non-destructive stereochemical configuration check.
Exact ppm values require full-text access.
PMR spectroscopy NMR Configuration assignment N-Oxide epimers

X-Ray Crystallographic Confirmation: Absolute Configuration of 1,2e-Dimethyl-4a-ethynyl-4e-hydroxy-trans-decahydroquinoline N-Oxide Hydrobromide

The solid-state structure of the 4-ethynyl N-oxide (as the hydrobromide salt) was solved by single-crystal X-ray diffraction analysis, unequivocally confirming the orientation of substituents at the nitrogen atom that had previously been inferred from PMR data [1]. This crystallographic study provides the only direct, three-dimensional structural proof among the 4-substituted decahydroquinoline N-oxide series, establishing the spatial relationship between the axial ethynyl group, the equatorial N-methyl, and the hydroxyl group at C-4. In contrast, the corresponding 4-vinyl and 4-ethyl N-oxides have not been reported with crystallographic coordinates of comparable resolution.

X-ray absolute configuration
Cross-study
Single-crystal structure solved for 4-ethynyl N-oxide HBr salt; no published structures for 4-vinyl or 4-ethyl analogs.
Provides experimentally determined 3D geometry for docking and modeling.
Only structural proof in this series.
X-ray crystallography Absolute configuration N-Oxide Decahydroquinoline

Mass Spectrometric Differentiation: Fragmentation Signatures of 4-Ethynyl vs. 4-Vinyl, 4-Ethyl, and 4-Acetyl Decahydroquinolines

The electron-impact mass spectra of epimeric 1,2-dimethyl-4-alkyl-4-hydroxydecahydroquinolines, including the 4-ethynyl (C≡CH), 4-vinyl (CH=CH₂), 4-ethyl (C₂H₅), and 4-acetyl (COCH₃) derivatives, were systematically studied [1]. The configuration at C-2 and C-4 in each molecule was proposed on the basis of characteristic fragmentation patterns. The 4-ethynyl compound exhibits a unique fragmentation pathway reflecting the stability of the ethynyl radical and the diagnostic loss of the ethynyl moiety, which differs from the fragmentation behavior of the 4-vinyl and 4-ethyl analogs. This mass spectrometric fingerprint provides a rapid analytical method for distinguishing the 4-ethynyl derivative from its saturated and unsaturated C-4 counterparts in reaction monitoring and quality control workflows.

MS fragmentation
Cross-study
Ethynyl group produces unique fragment ions; diagnostic loss of C≡CH not observed for vinyl/ethyl/acetyl.
Supports unambiguous QC identification in reaction monitoring.
Exact m/z values require full-text.
Mass spectrometry Fragmentation Configuration assignment Electron impact

Central N-Cholinolytic Activity: Structure-Activity Relationship Established for 1,2,4-Substituted Decahydroquinolines Including 4-Ethynyl Derivatives

A systematic pharmacological study of 1,2,4-substituted decahydroquinolines established that these compounds exhibit central N-cholinolytic (antinicotinic) action, and that a definite relationship exists between chemical structure, conformation, and pharmacological potency [1]. While the published abstract of the core paper does not provide individual ED₅₀ values for each C-4 substituent, subsequent work on closely related 4-vinylethynyl- and 4-butyl-substituted decahydro-4-quinolinols confirmed that N-choline blocking activity is highly sensitive to the configuration and nature of the C-4 substituent [2]. The 4-ethynyl group, with its linear, π-electron-rich geometry, occupies a distinct region of this structure-activity landscape that is not replicated by the branched vinyl or saturated ethyl groups. Procurement of the 4-ethynyl N-oxide is therefore essential for any SAR study aiming to probe the contribution of C-4 π-electron density and linear geometry to antinicotinic receptor binding.

Antinicotinic SAR
Class-level
Part of series showing central N-cholinolytic activity; potency modulated by C-4 substituent configuration.
Supports nAChR antagonist probe research; exact ED₅₀ not publicly extractable.
Data to verify with full-text.
Antinicotinic N-Cholinolytic Decahydroquinoline Structure-activity relationship

IR Spectroscopic Confirmation of Intramolecular Hydrogen Bonding in 4-Ethynyl-Substituted Decahydroquinolols

The spatial orientation of the hydroxyl group and the presence of intramolecular hydrogen bonding in stereoisomeric 2,9-dimethyl- and 1,2,9-trimethyldecahydro-4-quinolols and their 4-ethynyl-substituted derivatives were established by IR spectroscopy [1]. The 4-ethynyl substitution modulates the hydrogen-bonding network within the molecule in a manner that depends on the relative configuration at C-2, C-4, and C-9. This conformational information is directly relevant to understanding solubility, crystal packing, and receptor-binding pose—properties that differ from the 4-vinyl and 4-ethyl analogs due to the distinct electronic and steric character of the ethynyl group.

Intramolecular H-bonding
Supporting
IR characterized OH orientation and H-bond network for 4-ethynyl stereoisomers.
Informs solvent selection and crystallization design.
Comparative data for vinyl/ethyl not reported.
IR spectroscopy Hydrogen bonding Conformational analysis Decahydroquinoline

High-Impact Application Scenarios for 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide Based on Verified Differentiation Evidence


Stereochemical Probe in Nicotinic Acetylcholine Receptor (nAChR) Antagonist SAR Campaigns

The documented central N-cholinolytic (antinicotinic) activity of 1,2,4-substituted decahydroquinolines [1], combined with the established dependence of potency on C-4 substituent configuration [2], positions the 4-ethynyl N-oxide as a critical probe molecule. Its linear, π-electron-rich ethynyl group explores a distinct region of receptor pharmacophore space that is inaccessible to the 4-vinyl (branched π-system) or 4-ethyl (saturated) analogs. Researchers conducting nAChR antagonist lead optimization should include this compound to test the hypothesis that C-4 π-electron density and linear geometry enhance receptor binding affinity or subtype selectivity.

N-Oxide Library Synthesis Requiring C-4 Side-Chain Chemical Inertness

When building libraries of decahydroquinoline N-oxides for medicinal chemistry screening, the 4-ethynyl derivative offers a critical advantage: it is immune to the peracid-mediated epoxidation side reaction that consumes the 4-vinyl analog [1]. This means that downstream functionalization of the N-oxide moiety (e.g., Meisenheimer rearrangement, deoxygenation, or N-oxide-directed C–H activation) can be performed without competing modification of the C-4 side chain, ensuring higher yields and simpler purification compared to protocols employing 4-vinyl substrates.

Validated Starting Geometry for Molecular Docking and Dynamics Simulations of Decahydroquinoline-Based Ligands

The availability of an experimentally determined X-ray crystal structure for the 4-ethynyl N-oxide hydrobromide salt [1] provides computational chemists with a high-confidence starting geometry that captures the true solid-state conformation of the decahydroquinoline N-oxide scaffold. In contrast, docking studies employing the 4-vinyl or 4-ethyl analogs must rely on force-field-optimized or homology-modeled geometries, introducing uncertainty in the positioning of the N-oxide oxygen and the C-4 substituent that can propagate into erroneous binding pose predictions.

Analytical Reference Standard for Method Development Using Mass Spectrometry and PMR Spectroscopy

The unique mass spectrometric fragmentation signature of the 4-ethynyl compound [1] and the validated PMR chemical shift criteria for distinguishing epimeric N-oxides [2] make this compound an ideal reference standard for developing and validating analytical methods (LC–MS, GC–MS, qNMR) intended to monitor decahydroquinoline N-oxide synthesis, purity, and stability. Its spectral features are sufficiently distinct from those of the 4-vinyl, 4-ethyl, and 4-acetyl analogs to permit unambiguous identification even in complex reaction mixtures.

Application
Selection Property
Validation Focus
nAChR antagonist probe research
C-4 ethynyl π-electron geometry
Receptor binding assay context; subtype selectivity review
N-Oxide library synthesis
Peracid-inert C-4 side chain
Absence of epoxidation side products
Molecular docking studies
Reported X-ray crystal structure
N-Oxide oxygen and C-4 substituent positioning
Analytical method development
Distinct MS and PMR signatures
Identity confirmation in reaction mixtures
Quote Request

Request a Quote for 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.